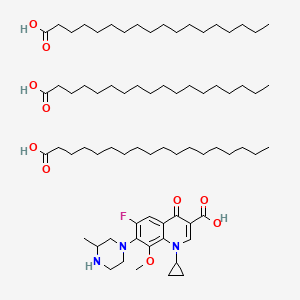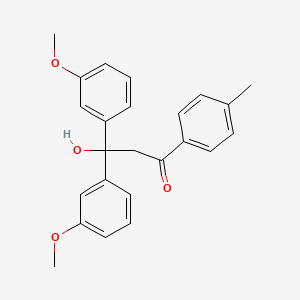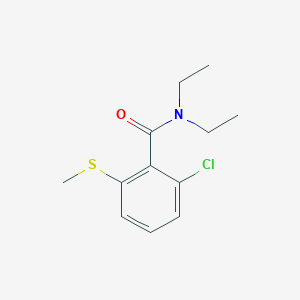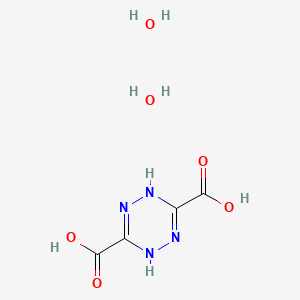
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid;dihydrate is a compound belonging to the tetrazine family Tetrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid typically involves the reaction of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid with thionyl chloride to form dihydro-1,2,4,5-tetrazine-3,6-dicarbonyl dichloride. This intermediate is then reacted with alcohols under low-temperature conditions to prevent ring-opening of the tetrazine structure . Amidation can also be employed to obtain dialkyl amides of the compound with good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The key is to maintain the reaction conditions to prevent decomposition or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by nitrous gases, leading to a color change from yellow to pink.
Reduction: The tetrazine unit can be reversibly reduced, which is accompanied by a drastic color change.
Substitution: The compound can undergo transesterification and amidation reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Nitrous gases are commonly used as oxidizing agents.
Substitution: Alcohols and thionyl chloride are used for esterification, while amines are used for amidation.
Major Products
Scientific Research Applications
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid involves its ability to undergo reversible oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine Derivatives: These compounds share the tetrazine core structure and have been studied for their herbicidal, insecticidal, antiviral, and anticancer properties.
Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: Similar in structure but differs in its oxidation state and specific applications.
Uniqueness
Its ability to form stable esters and amides further distinguishes it from other tetrazine derivatives .
Properties
CAS No. |
191980-30-0 |
|---|---|
Molecular Formula |
C4H8N4O6 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid;dihydrate |
InChI |
InChI=1S/C4H4N4O4.2H2O/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,5,6)(H,7,8)(H,9,10)(H,11,12);2*1H2 |
InChI Key |
KJIXKSUPJJWXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=NN1)C(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


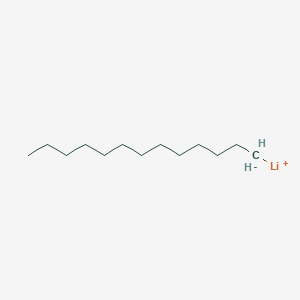
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
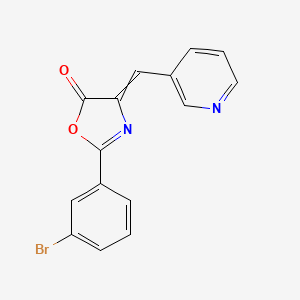
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
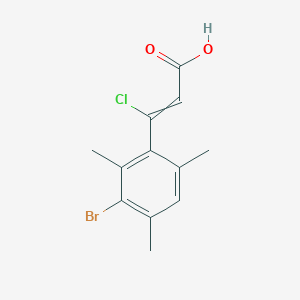
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
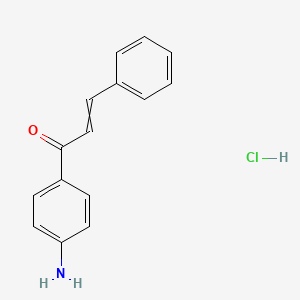
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
